1H-Pyrrolo[2,3-B]pyridin-2-amine
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrolo[2,3-B]pyridin-2-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-B]pyridin-2(3H)-one with sodium azide or azidotrimethylsilane under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Another method involves modifications of Madelung- and Fischer-syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridin-2-amine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions predominantly occur at the 3-position, although nitration at the 2-position has also been observed .
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS).
Iodination: Iodine or iodinating agents like iodine monochloride are commonly used.
Mannich Reaction: Involves formaldehyde, a secondary amine, and an acidic catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-2-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By inhibiting these receptors, this compound can disrupt these signaling pathways, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-2-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and antitumor activities.
Pyridopyrimidine derivatives: These compounds inhibit dihydrofolate reductase (DHFR) and are used in cancer therapy.
The uniqueness of this compound lies in its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRVEQRBOMISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621358 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80235-02-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80235-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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